5-fluoro-2-hydroxypyridine-4-carboxylic acid
CAS No.: 1214385-23-5
Cat. No.: VC11517020
Molecular Formula: C6H4FNO3
Molecular Weight: 157.10 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1214385-23-5 |
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Molecular Formula | C6H4FNO3 |
Molecular Weight | 157.10 g/mol |
IUPAC Name | 5-fluoro-2-oxo-1H-pyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C6H4FNO3/c7-4-2-8-5(9)1-3(4)6(10)11/h1-2H,(H,8,9)(H,10,11) |
Standard InChI Key | SQAUYVSHDAQVEK-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C(=CNC1=O)F)C(=O)O |
Introduction
Molecular Structure and Nomenclature
The systematic IUPAC name for the compound is 5-fluoropyridine-2,4-dicarboxylic acid, though it is more commonly referred to as 5-fluoro-2-hydroxypyridine-4-carboxylic acid in informal contexts. Its molecular formula is C₆H₄FNO₃, with a molecular weight of 157.10 g/mol. The pyridine ring substitution pattern distinguishes it from closely related structures:
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Position 2: Hydroxyl (-OH) group.
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Position 4: Carboxylic acid (-COOH) group.
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Position 5: Fluorine (-F) atom.
This arrangement creates a unique electronic environment, influencing tautomerism, solubility, and reactivity. For example, the hydroxyl and carboxylic acid groups may engage in intramolecular hydrogen bonding, stabilizing specific tautomeric forms .
Synthetic Approaches
While no direct synthesis of 5-fluoro-2-hydroxypyridine-4-carboxylic acid is documented, methodologies for analogous compounds offer plausible routes:
Oxidation of Fluorinated Aldehydes
The synthesis of 5-fluoro-2-picolinic acid (C₆H₄FNO₂) involves oxidizing 5-fluoropyridine-2-carbaldehyde using sodium chlorite (NaClO₂) in a dimethyl sulfoxide (DMSO)/water system . Adapting this method, introducing a hydroxyl group at position 2 could involve:
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Hydroxylation: Electrophilic substitution using hydroxylamine or nitration followed by reduction.
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Oxidation: Subsequent oxidation of intermediate aldehydes to carboxylic acids.
Multi-Step Functionalization
A patent describing the synthesis of 5-hydroxypyrimidine-2-carboxylic acid (CN103880757A) provides a template for multi-step functionalization :
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Benzyl Protection: Reacting 5-bromo-2-cyanopyrimidine with benzyl alcohol to introduce a benzyloxy group.
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Hydrolysis: Alkaline hydrolysis of the nitrile to a carboxylic acid, followed by acid-mediated deprotection.
Adapting this to pyridine systems could involve fluorination at position 5 prior to hydroxylation.
Physicochemical Properties
Extrapolating from structurally similar compounds (Table 1):
Table 1: Comparative Properties of Fluorinated Pyridine Derivatives
Key observations:
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The fluorine atom at position 5 enhances electronegativity, potentially lowering the pKa of the carboxylic acid group compared to non-fluorinated analogs .
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The hydroxyl group introduces tautomeric equilibria, as seen in 5-hydroxynicotinic acid derivatives .
Tautomerism and Stability
Hydroxypyridinecarboxylic acids exhibit tautomerism between oxo (keto) and hydroxy (enol) forms. For 5-fluoro-2-hydroxypyridine-4-carboxylic acid:
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Oxo Tautomer: Features a pyridone ring with a C=O group at position 2 and a carboxylic acid at position 4.
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Hydroxy Tautomer: Retains the hydroxyl group at position 2.
Research Gaps and Future Directions
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Synthetic Optimization: Developing efficient routes for large-scale production.
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Tautomeric Studies: Experimental validation of tautomer ratios via NMR and X-ray crystallography.
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Biological Screening: Evaluating antimicrobial, anticancer, and enzyme-inhibitory activities.
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